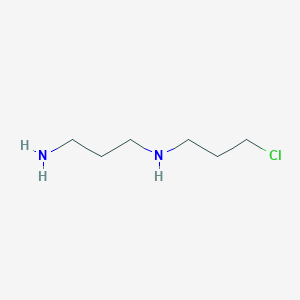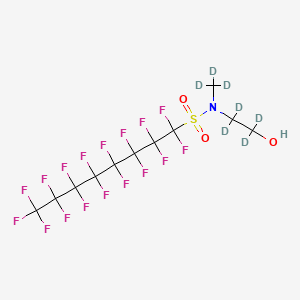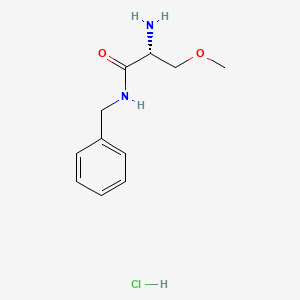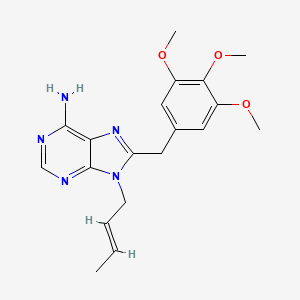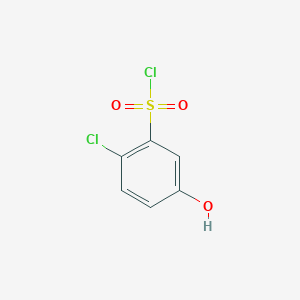
2-Chloro-5-hydroxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-hydroxybenzenesulfonyl chloride: is an organic compound with the molecular formula C6H4Cl2O3S and a molecular weight of 227.065 g/mol . It is a derivative of benzenesulfonyl chloride, featuring a hydroxyl group and a chlorine atom on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves reacting sodium benzenesulfonate with phosphorus pentachloride at high temperatures (170-180°C) for an extended period (up to 15 hours).
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this approach uses phosphorus oxychloride as the chlorinating agent.
Industrial Production Methods: Industrial production of 2-Chloro-5-hydroxybenzenesulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the chlorine or hydroxyl group can be replaced by other substituents.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitrating agents, halogens, and Friedel-Crafts catalysts.
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols.
Major Products:
Sulfonamides: Formed by reacting with amines.
Sulfonates: Formed by reacting with alcohols or phenols.
Substituted Benzenes: Formed through electrophilic aromatic substitution.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create diverse chemical structures .
Comparison with Similar Compounds
- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
- 2-Chlorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Uniqueness: 2-Chloro-5-hydroxybenzenesulfonyl chloride is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H4Cl2O3S |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-chloro-5-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H |
InChI Key |
OUPMBDZFNHJYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)
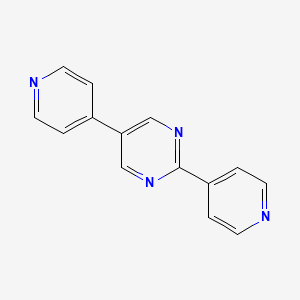
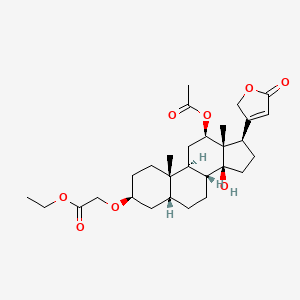
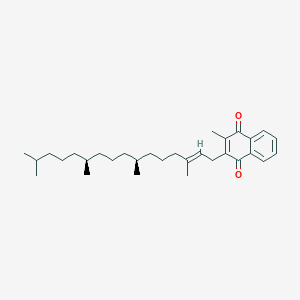
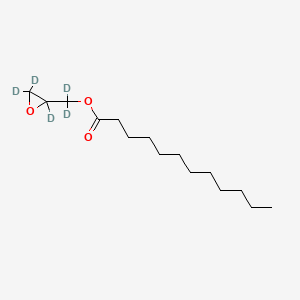
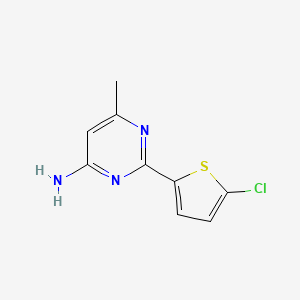
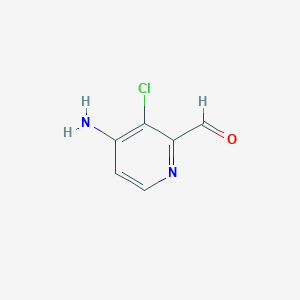
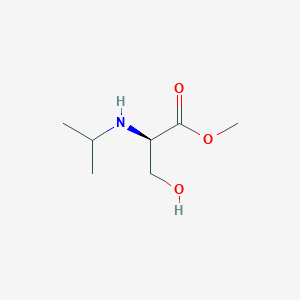
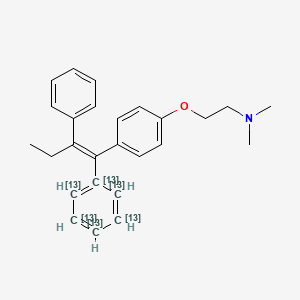
![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
